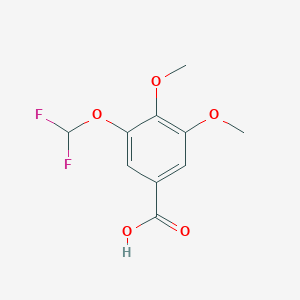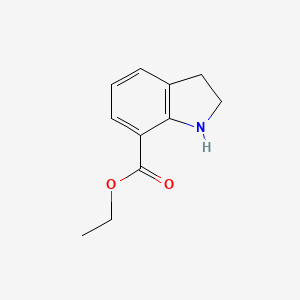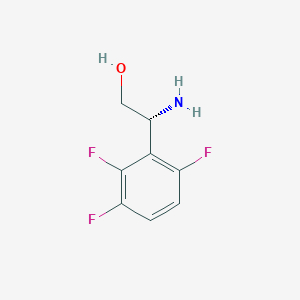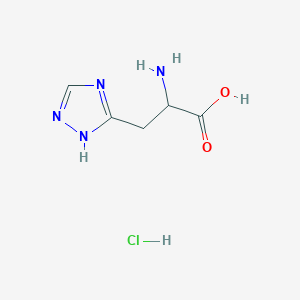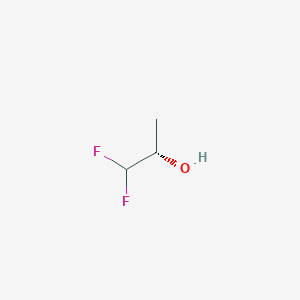
(2S)-1,1-difluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1,1-difluoropropan-2-ol is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a propanol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-difluoropropan-2-ol typically involves the fluorination of propanol derivatives. One common method is the reaction of 1,1-difluoro-2-propanone with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions to yield this compound. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The process typically includes steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like hydrogen chloride (HCl) or bromine (Br2).
Major Products Formed
Oxidation: Formation of 1,1-difluoroacetone.
Reduction: Formation of 1,1-difluoropropane.
Substitution: Formation of halogenated derivatives such as 1,1-dichloropropan-2-ol.
Scientific Research Applications
(2S)-1,1-difluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of (2S)-1,1-difluoropropan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1-difluoroethanol: Similar structure but with one less carbon atom.
1,1,1-trifluoropropan-2-ol: Contains an additional fluorine atom.
2,2-difluoropropanol: Fluorine atoms are attached to the second carbon instead of the first.
Uniqueness
(2S)-1,1-difluoropropan-2-ol is unique due to its specific stereochemistry and the position of fluorine atoms, which confer distinct chemical and physical properties. These properties make it valuable for applications requiring high selectivity and stability.
Properties
Molecular Formula |
C3H6F2O |
|---|---|
Molecular Weight |
96.08 g/mol |
IUPAC Name |
(2S)-1,1-difluoropropan-2-ol |
InChI |
InChI=1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3/t2-/m0/s1 |
InChI Key |
AKVKBTWZKYWPNV-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(F)F)O |
Canonical SMILES |
CC(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)
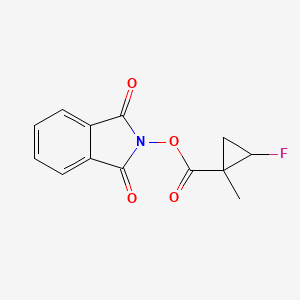
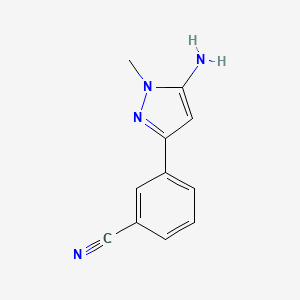
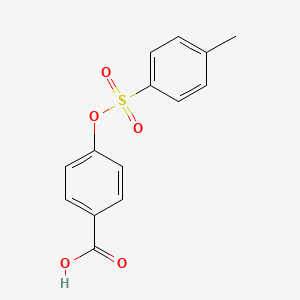
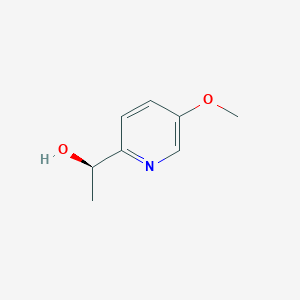
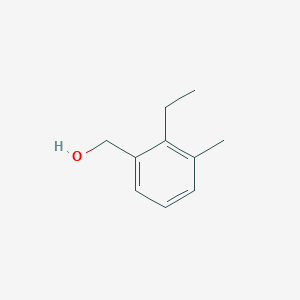
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)
